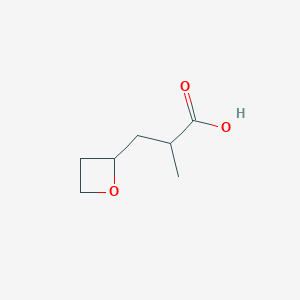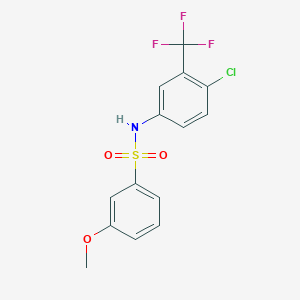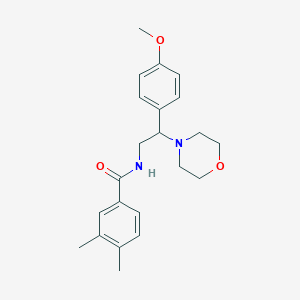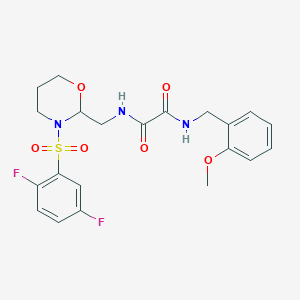
1-(2-Indanylidene)-2-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Indanylidene)-2-indanone, also known as 2-INDANYLIDENE-1-INDANONE, is a chemical compound with the molecular formula C18H14O . It has a molecular weight of 246.3 .
Molecular Structure Analysis
The linear formula of this compound is C18H14O . This indicates that the molecule is composed of 18 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the sources I found .Applications De Recherche Scientifique
Synthesis and Reactivity
1-(2-Indanylidene)-2-indanone, as a derivative of 1-indanone, participates in various synthetic pathways and shows versatile reactivity. The compound has been involved in reactions like the selective oxidation or etherification of secondary benzylic alcohols when interacting with different palladium catalysts, suggesting its role in fine-tuning the pathway and outcome of chemical reactions (Bouquillon, Hénin, & Muzart, 2000). Additionally, 1-indanone derivatives have been synthesized via a Pd-catalyzed olefination and ethylene glycol-promoted aldol-type annulation cascade, demonstrating its utility in creating pharmaceutically relevant compounds in a one-pot fashion (Ruan, Iggo, & Xiao, 2011).
Catalysis and Material Synthesis
The compound's derivatives have shown potential in catalysis and material synthesis. For instance, a study described the construction of spirocycles containing highly substituted pyrrolidines and 1-indanone motifs, which were promoted by simple imidazolium salts, highlighting the compound's role in the synthesis of complex molecular structures with high yields (Hu et al., 2015). Furthermore, the synthesis and characterization of iron(III) complexes of 2-benzylidene-1-indanone derivative thin films suggest potential applications in semiconducting materials and possibly in photovoltaic or luminescence applications (González et al., 2014).
Biological Applications
In the realm of biological research, 1-indanone derivatives have been extensively studied for their bioactivity. Compounds containing the 1-indanone scaffold have shown a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and potential use in treating neurodegenerative diseases (Turek, Szczęsna, Koprowski, & Bałczewski, 2017). Moreover, derivatives like 2-heteroarylidene-1-indanone have been evaluated as inhibitors of monoamine oxidase, with implications for treating neurodegenerative disorders like Parkinson's disease (Nel, Petzer, Petzer, & Legoabe, 2016).
Chemical and Structural Analysis
Studies have also focused on the chemical and structural analysis of 1-indanone derivatives. Investigations into the photochemical reactivity of certain 2-indanone derivatives in crystals have shed light on their potential for solid-state reactions, while calorimetric and computational studies have provided insight into the thermodynamic and molecular properties of these compounds (Ng, Yang, & Garcia‐Garibay, 2002); (Matos et al., 2007)(Matos et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-dihydroinden-2-ylidene)-1H-inden-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-17-11-14-7-3-4-8-16(14)18(17)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKCIDNECKQVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2614257.png)

![3-{1-[6-(Ethylamino)-4-pyrimidinyl]-4-piperidyl}propanoic acid](/img/structure/B2614260.png)
![(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide](/img/structure/B2614261.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2614263.png)

![N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2614266.png)


![Benzo[b]thiophene-3-carboxaldehyde, 4-bromo-](/img/structure/B2614269.png)


